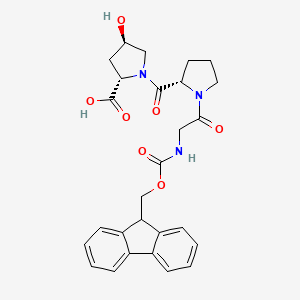

Fmoc-Gly-Pro-Hyp

Description

Fmoc-Gly-Pro-Hyp (N-(9-fluorenylmethoxycarbonyl)-glycyl-prolyl-hydroxyproline) is a collagen-mimetic tripeptide featuring a fluorinated aromatic Fmoc protecting group. Its sequence incorporates glycine (Gly), proline (Pro), and hydroxyproline (Hyp), the latter being a post-translationally modified residue critical for stabilizing collagen triple helices through water-mediated hydrogen bonds .

Properties

Molecular Formula |

C27H29N3O7 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C27H29N3O7/c31-16-12-23(26(34)35)30(14-16)25(33)22-10-5-11-29(22)24(32)13-28-27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t16-,22+,23+/m1/s1 |

InChI Key |

LTCYYFUMHVKPFO-XARZLDAJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features :

- Crystal Structure : Single-crystal X-ray diffraction (XRD) reveals a polyproline II (PPII) helical conformation stabilized by lateral hydrogen bonds between adjacent chains (Figure S1) .

- Hydrogen Bonding: Hyp’s hydroxyl group enhances interchain hydrogen bonding compared to non-hydroxylated analogs (e.g., Fmoc-Gly-Pro-Pro), improving structural rigidity .

- Self-Assembly : In hydrogels, Fmoc-Gly-Pro-Hyp co-assembles with aromatic peptides like Fmoc-Phe-Phe to form hybrid networks with enhanced mechanical properties .

Table 1: Structural and Functional Comparison

Key Research Findings

Hydrogel Rigidity :

- Co-assembly of this compound with Fmoc-Phe-Phe (1:1 ratio) yields hydrogels with a storage modulus (G') of ~10 kPa, surpassing pure Fmoc-Phe-Phe (G' ~1 kPa) . Hyp’s hydroxyl group contributes to crosslinking via water-mediated H-bonds (Figure S13) .

- Kinetics : MD simulations show this compound co-assembles with Fmoc-Phe-Phe 2x faster than Fmoc-Gly-Pro-Pro due to Hyp’s H-bonding efficiency .

Synthetic Challenges :

- Stepwise assembly of Hyp-containing peptides requires Hyp(tBu) protection to prevent interstrand H-bond interference . Preformed this compound blocks reduce diketopiperazine side products but may introduce impurities .

Biological Relevance: this compound-based THPs promote fibroblast adhesion, mimicking native collagen’s α1(I)772–786 sequence .

Table 2: Mechanical and Kinetic Data

| Property | This compound + Fmoc-Phe-Phe | Fmoc-Gly-Pro-Pro + Fmoc-Phe-Phe | Fmoc-Phe-Phe Alone |

|---|---|---|---|

| G' (kPa) | 10 ± 2 | 5 ± 1 | 1 ± 0.3 |

| T-shaped π-π Stacking | ~5–6 Å centroid distance | ~5–6 Å centroid distance | ~4–5 Å centroid distance |

| Assembly Rate | Fastest | Moderate | Slow |

| Hydrogen Bonds | 8–10 per tripeptide | 5–7 per tripeptide | 3–5 per dipeptide |

Data derived from rheology (Figure S9-S10) , MD simulations , and XRD .

Q & A

Q. What strategies optimize this compound’s stability under physiological conditions for biomedical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.